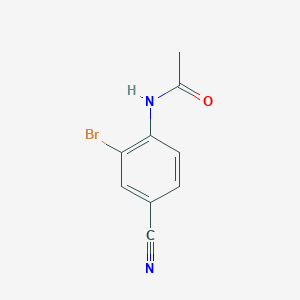

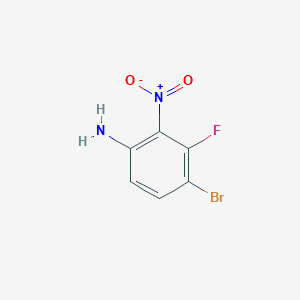

4-Bromo-3-fluoro-2-nitroaniline

概要

説明

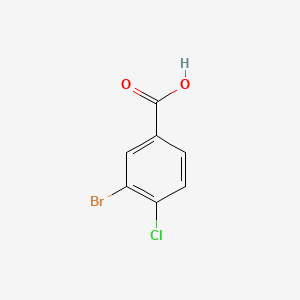

4-Bromo-3-fluoro-2-nitroaniline is a compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been studied extensively. These compounds are typically intermediates in the synthesis of various dyes, pharmaceuticals, and other biologically active compounds. The presence of bromo, fluoro, and nitro substituents on the aromatic ring can significantly affect the chemical reactivity and physical properties of these molecules.

Synthesis Analysis

The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline and 4-bromo-2-fluorobiphenyl involves halogenation and nitration reactions. For instance, 2,6-dibromo-4-nitroaniline is prepared from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Similarly, 4-bromo-2-fluorobiphenyl is synthesized through diazotization and coupling reactions , or by bromination of 2-fluoroaniline followed by a cross-coupling reaction . These methods highlight the importance of careful control of reaction conditions to achieve the desired substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 4-Bromo-3-fluoro-2-nitroaniline have been characterized using various spectroscopic techniques. For example, a Schiff-base compound with a similar substitution pattern was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . Theoretical calculations such as DFT were also employed to predict the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the electronic distribution and stability of the molecule, which are crucial for understanding its reactivity.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted nitroaromatic compounds has been explored in various chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to unexpected rearrangements . Similarly, nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize isoxazolines, demonstrating the influence of halogen substituents on reaction pathways . These studies suggest that 4-Bromo-3-fluoro-2-nitroaniline would also exhibit interesting reactivity, potentially useful in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaromatic compounds are influenced by the nature and position of the substituents. The presence of electron-withdrawing groups such as nitro, bromo, and fluoro can affect the acidity, boiling point, solubility, and stability of the compound. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and condensation, which are sensitive to the substituents' electronic effects . The optimization of reaction conditions, as seen in the synthesis of 4-bromo-2-fluorobiphenyl , can lead to significant cost savings and improved yields, highlighting the importance of understanding these properties for practical applications.

科学的研究の応用

Complex Formation with Metals The compound forms complexes with copper(II), nickel(II), and cobalt(II), as demonstrated in studies involving 4-fluoro-2-nitroaniline, a structurally similar compound. These complexes have been analyzed for their infrared and electronic spectra, magnetic moments, and potential applications in materials science (Devoto, Massacesi, Pinna & Ponticelli, 1982).

Synthesis of Biologically Active Compounds One of the notable applications of 4-bromo-3-fluoro-2-nitroaniline is in the synthesis of biologically active compounds. It serves as an intermediate in creating complex structures, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which are crucial in the development of new pharmaceuticals and therapeutic agents (Wang, Lu, Xiao, Zhou, Li & Xu, 2016).

Phase Equilibria and Thermal Studies Research on the phase equilibria, crystallization, and thermal properties of organic systems involving 4-bromo-2-nitroaniline has been conducted. These studies are critical in understanding the compound's properties in different states and its applications in material science and engineering (Reddi, Ganesamoorthy, Gupta & Rai, 2012).

Microsomal Metabolism Studies Although not directly involving 4-bromo-3-fluoro-2-nitroaniline, studies on the microsomal metabolism of related compounds, like 2-bromo-4-methylaniline, provide insights into the metabolic pathways and potential toxicological implications of halogenated anilines in biological systems (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis & van Veldhuizen, 1992).

特性

IUPAC Name |

4-bromo-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMANVRIDHGRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382470 | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-2-nitroaniline | |

CAS RN |

886762-75-0 | |

| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。